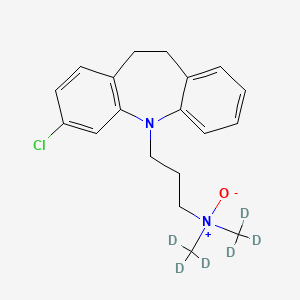

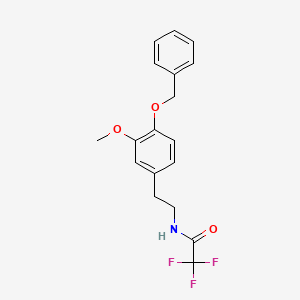

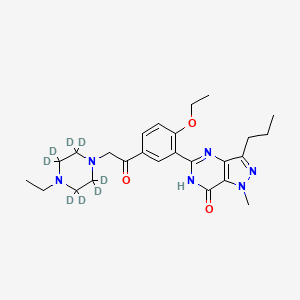

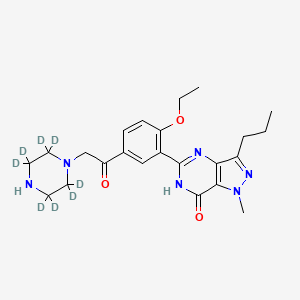

(E)-Fluvoxamine-d3 Maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of obsessive-compulsive disorder (OCD). It works by increasing the amount of serotonin, a natural substance in the brain that helps maintain mental balance .

Synthesis Analysis

The synthesis of Fluvoxamine involves several steps, including the reaction of aryl halides with amines, followed by reactions with various reagents to introduce the necessary functional groups .Molecular Structure Analysis

Fluvoxamine is a complex molecule with multiple functional groups. Its structure includes a two-ring system with various substituents .Chemical Reactions Analysis

Fluvoxamine, like other SSRIs, primarily acts by inhibiting the reuptake of serotonin in the brain, thereby increasing its levels .Physical And Chemical Properties Analysis

Fluvoxamine is a white to off-white crystalline powder. It is very slightly soluble in water, slightly soluble in ethanol, and freely soluble in chloroform .Scientific Research Applications

Pharmacological Profile and Mechanism of Action

Fluvoxamine maleate, from the 2-aminoethyloximethers of aralkylketones series, exhibits significant inhibitory effects on 5-hydroxytryptamine (5-HT) uptake in blood platelets and brain synaptosomes without affecting noradrenaline uptake processes. This selective inhibition suggests a primary mechanism of action relevant to its antidepressant effects. Its complete absorption in various animal models and the inactivity of its metabolites concerning aminergic uptake processes underline its pharmacokinetic advantages. Fluvoxamine's pharmacological profile, characterized by a lack of sedative or stimulating effects, very low cardiotoxic impact, and no affinity for the cholinergic receptor, suggests a high therapeutic ratio of antidepressant effects versus side effects (Claassen, 1983).

Role in COVID-19 Treatment

A notable application of fluvoxamine is its potential role in the treatment of COVID-19. As a selective serotonin reuptake inhibitor (SSRI) and sigma-1 receptor agonist, fluvoxamine has been shown to prevent clinical deterioration in patients with mild COVID-19. The drug’s mechanisms of action, including reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, and regulation of inflammation, collectively contribute to its antiviral effects and the mitigation of cytokine storm, a severe complication of COVID-19 (Sukhatme et al., 2021).

Therapeutic Efficacy in Depression

Fluvoxamine's specific inhibition of serotonin reuptake is believed to facilitate serotoninergic neurotransmission, thereby exerting its antidepressant activity. Comparative studies with traditional antidepressants like imipramine and clomipramine have shown fluvoxamine's similar overall therapeutic efficacy in treating depressive illness. Its side effect profile, characterized by fewer anticholinergic-type and cardiovascular side effects but a higher incidence of nausea and vomiting, presents a viable alternative to tricyclic antidepressants, especially in elderly patients or those with cardiovascular concerns (Benfield & Ward, 1986).

Anxiety Disorders Management

The potent and selective inhibition of serotonin reuptake by fluvoxamine positions it as an effective treatment for various anxiety disorders, including obsessive-compulsive disorder (OCD), panic disorder, and social phobia. Its efficacy in reducing symptoms and the potential for maintenance therapy to prevent relapses in OCD, alongside a tolerability profile that favors fewer anticholinergic or cardiovascular events compared to tricyclic antidepressants, underscores its clinical value. The broader application in addressing a range of obsessive-compulsive spectrum disorders further exemplifies its therapeutic versatility (Figgitt & McClellan, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-Fluvoxamine-d3 Maleate involves the preparation of (E)-Fluvoxamine-d3 followed by its reaction with maleic acid to form the maleate salt.", "Starting Materials": [ "Deuterated 2-amino-1-(4-fluorophenyl)ethan-1-ol", "Deuterated N-methyl-1-(4-fluorophenyl)propan-2-amine", "Maleic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "1. Deuterated 2-amino-1-(4-fluorophenyl)ethan-1-ol is reacted with deuterated N-methyl-1-(4-fluorophenyl)propan-2-amine in the presence of hydrochloric acid to form (E)-Fluvoxamine-d3", "2. The (E)-Fluvoxamine-d3 is then reacted with maleic acid in the presence of sodium hydroxide to form (E)-Fluvoxamine-d3 Maleate salt", "3. The (E)-Fluvoxamine-d3 Maleate salt is then purified by extraction with ethyl acetate and diethyl ether, followed by recrystallization from methanol and water to obtain the final product" ] } | |

CAS RN |

1185245-56-0 |

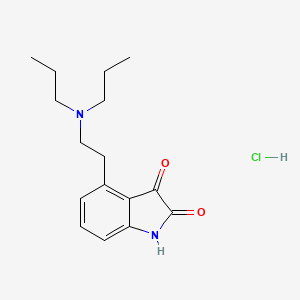

Molecular Formula |

C19H25F3N2O6 |

Molecular Weight |

437.431 |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |

InChI |

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3; |

InChI Key |

LFMYNZPAVPMEGP-DWVRRCLVSA-N |

SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

synonyms |

(E)-5-(Methoxy-d3)-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate; DU-23000-d3; MK-264-d3; Dumirox-d3; Faverin-d3; Fevarin-d3; Floxyfral-d3; Luvox-d3; Maveral-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.